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Abstract

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth
factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various
cancers, making it a critical target for therapeutic intervention. This document provides a
comprehensive technical overview of E7090 succinate, including its chemical structure,
physicochemical properties, mechanism of action, and key preclinical data. Detailed
experimental protocols and signaling pathway diagrams are presented to support further
research and development efforts.

Chemical Structure and Properties

E7090 succinate is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-
yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-
carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a
class characterized by a unique binding kinetic profile.[2][5]
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Identifier Value

5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-
l)benzamido)pyridin-4-yl)oxy)-6-(2-

IUPAC Name yl) )Py yloxy)-6-(
methoxyethoxy)-N-methyl-1H-indole-1-
carboxamide[6]

Synonyms E-7090, Tasurgratinib[6]

CAS Number 1622204-21-0[6][7]

Molecular Formula

C32H37N506[6][8]

Molecular Weight

587.67 g/mol [6][8]

Canonical SMILES

CNC(=0O)nlccc2cec(c(cc21)OCCOC)Oc3cenc(c3
JNC(=0)c4ccc(ccd)C5CCN(CCE)CCO[9]

InChlKey

IBHOLSBDZMIPPT-UHFFFAOY SA-N[6][9]

Physicochemical Properties

Property

Value

AlogP

4.47[8]

Polar Surface Area

127.18 A2[8]

#Rotatable Bonds 10[8]
#H-Bond Acceptors 11[8]
#H-Bond Donors 3[8]
pKa (Basic) 8.79(8]

Mechanism of Action and Biological Activity

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It
functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors,

thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell

proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]
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Kinase Inhibitory Activity

E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less
activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

Target Kinase IC50 (nM)

FGFR1 0.71[3]

FGFR2 0.50[3]

FGFR3 1.2[3]

FGFR4 120[3]
Cellular Activity

In preclinical studies, E7090 succinate has been shown to inhibit the proliferation of various
human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human
gastric cancer cell line, which has FGFR2 amplification, E7090 succinate inhibited FGFR
phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7
nmol/L.[2][5]

Pharmacokinetics

Kinetic analyses reveal that E7090 has a binding profile intermediate between type | and type Il
inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1
than the type Il inhibitor ponatinib and a slower dissociation, with a longer residence time (19
minutes), compared to the type | inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile
may contribute to its sustained inhibitory activity.

Experimental Protocols
Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase
assay.
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e Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as
a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The
specific protocols for the kinase inhibition assays are detailed in patent publications WO
2014129477 and WO 2016027781.[2]

Cell Proliferation Assay

The effect of E7090 on the proliferation of cancer cell lines was determined.
e Cell Line: SNU-16 human gastric cancer cells.

e Procedure: Cells were incubated with varying concentrations of E7090 succinate for 72
hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were
subsequently calculated from the dose-response curves.[11][12]

Western Blot Analysis for FGFR Phosphorylation

The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.
e Cell Line: SNU-16 cells.

e Procedure: Cells were treated with E7090 succinate for 4 hours. Whole-cell lysates were
then prepared and subjected to Western blot analysis using antibodies specific for phospho-
FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine
the 1C50 value for phosphorylation inhibition.[11][12]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical
experimental workflow for its evaluation.
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Caption: FGFR Signaling Pathway Inhibition by E7090.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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